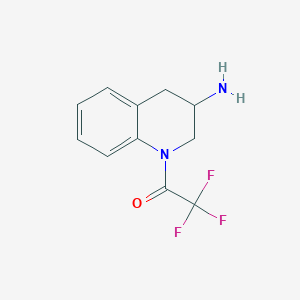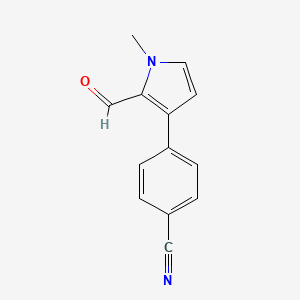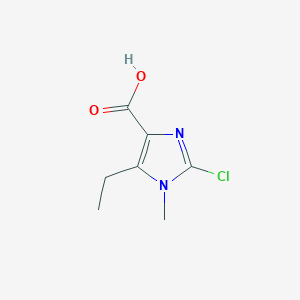
2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chlorine atom at the 2-position, an ethyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-methylimidazole with ethyl chloroformate, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and subsequent hydrolysis steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification and Amidation: Alcohols or amines, typically in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Substitution Products: Derivatives with different substituents at the 2-position.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound.
Esters and Amides: Esterified or amidated derivatives of the compound.
科学研究应用
2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity or bind to receptors, affecting cellular processes. The exact molecular targets and pathways involved would vary based on the specific context of its use .
相似化合物的比较
2-Chloro-1-methylimidazole: Lacks the ethyl and carboxylic acid groups, leading to different chemical properties and applications.
5-Ethyl-1-methylimidazole: Lacks the chlorine and carboxylic acid groups, resulting in distinct reactivity and uses.
Imidazole-4-carboxylic acid:
Uniqueness: 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
2-chloro-5-ethyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(6(11)12)9-7(8)10(4)2/h3H2,1-2H3,(H,11,12) |
InChI 键 |
XAUXGLHMGIHBOL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(N1C)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


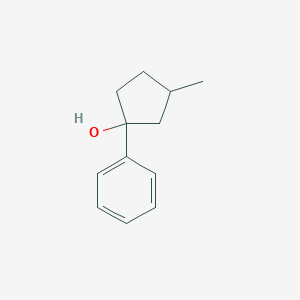
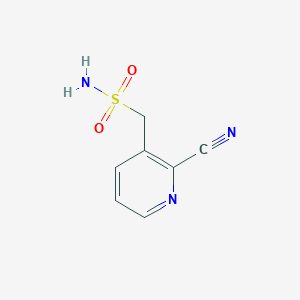
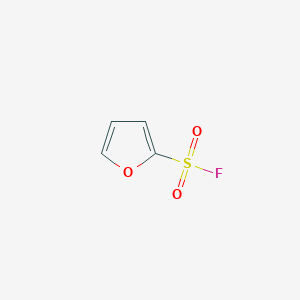
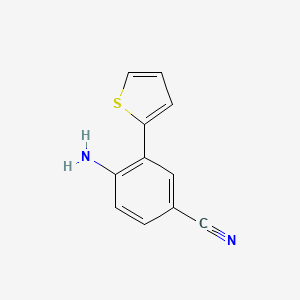
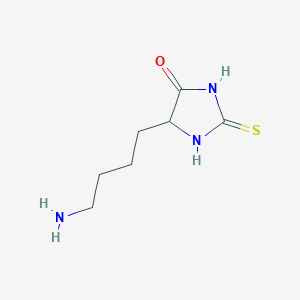
![Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride](/img/structure/B13226540.png)
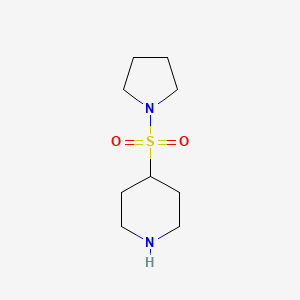


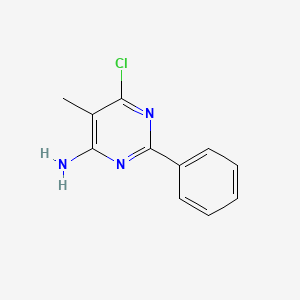
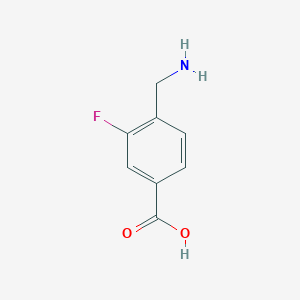
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)
